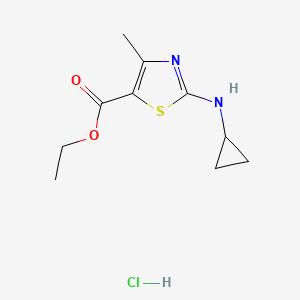
6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride
Vue d'ensemble
Description
6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride (6-DMAP-DHC) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is an important organic compound and has been used in a variety of fields such as organic synthesis, organic photochemistry, catalysis, and biochemistry. 6-DMAP-DHC has a unique structure and is composed of two pyridine rings connected by a dimethylamino group. The compound has been used in a variety of research applications, including synthesis of biologically active compounds, catalysis, and biochemical and physiological studies.
Applications De Recherche Scientifique
Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates
This compound can be used in the catalytic and non-catalytic amidation of carboxylic acid substrates . Carboxamides, which can be synthesized using this method, are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They also play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Synthesis of Bioactive Products
The compound is used in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . This is due to the importance of carboxamides, which can be synthesized using this compound, in the synthesis of these bioactive products .
Synthesis of Familiar Drugs
More than 25% of familiar drugs consist of the carboxamide group, which can be synthesized using this compound . This demonstrates the value of amide bond formation and the investigation into developing reliable protocols to synthesize amides in excellent yields .
Organic Synthesis
Carboxylic acids, such as “6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride”, are used in various areas of organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers .
Nanotechnology
In nanotechnology, carboxylic acids like this compound are used for surface modification of nanoparticles and nanostructures such as carbon nanotubes and graphene . This promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Polymers
In the area of polymers, carboxylic acids like this compound have applications such as monomers, additives, catalysts, etc . They are used in the modification of surfaces of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
Propriétés
IUPAC Name |
6-(dimethylamino)pyridine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;;/h3-5H,1-2H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYRBZGZQANQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)

![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)


![2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1522865.png)
![Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B1522867.png)
![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1522872.png)
![2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B1522875.png)

![tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1522878.png)